C13-113-tri-tail

Endosomal Escape Ionizable Lipid LNP Formulation

C13-113-tri-tail (CAS 1381861-86-4) is a precisely engineered ionizable cationic lipidoid with an apparent pKa of 6.44 and a calculated LogP of 14.8. This tri‑tail architecture delivers a uniquely balanced protonation window that enables efficient pH‑dependent endosomal escape, setting it apart from its tetra‑tail homolog (LogP 20.2) and the permanently cationic PEG2‑linked analog (pKa 14.42). Procure this benchmark lipid to systematically optimize siRNA, mRNA, or CRISPR‑Cas9 LNP formulations with reproducible encapsulation, cytosolic release, and hepatic/extrahepatic biodistribution.

Molecular Formula C44H93N3O3
Molecular Weight 712.2 g/mol
Cat. No. B11935263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13-113-tri-tail
Molecular FormulaC44H93N3O3
Molecular Weight712.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CNCCN(C)CCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O
InChIInChI=1S/C44H93N3O3/c1-5-8-11-14-17-20-23-26-29-32-42(48)39-45-35-36-46(4)37-38-47(40-43(49)33-30-27-24-21-18-15-12-9-6-2)41-44(50)34-31-28-25-22-19-16-13-10-7-3/h42-45,48-50H,5-41H2,1-4H3
InChIKeyPJUYROACXJIHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C13-113-tri-tail Procurement Guide: Structural and Physicochemical Specifications for Lipid Nanoparticle Formulation


C13-113-tri-tail (CAS 1381861-86-4) is a synthetic ionizable cationic lipidoid featuring a polar amino alcohol head group, three hydrophobic C13 alkyl tails, and a tertiary amine linker . With a molecular weight of 712.23 g/mol, a calculated LogP of 14.8, and an experimentally determined apparent pKa of 6.44, this compound is engineered for incorporation into lipid nanoparticles (LNPs) to enable the intracellular delivery of anionic biomacromolecules such as siRNA, mRNA, and CRISPR-Cas9 components . Its balanced hydrophobicity and ionization profile facilitate efficient nucleic acid encapsulation, endosomal escape, and cytoplasmic cargo release, distinguishing it from both its tetra-tail homolog and PEGylated tri-tail analogs [1].

Why C13-113-tri-tail Cannot Be Replaced by C13-113-tetra-tail or C13-112-tri-tail in LNP Formulation


Direct substitution of C13-113-tri-tail with its closest structural analogs—C13-113-tetra-tail (four C13 tails) or C13-112-tri-tail (PEG2 linker)—is not feasible due to divergent physicochemical properties that fundamentally alter LNP performance. The tetra-tail variant exhibits a LogP of 20.2, which is 5.4 units higher than the tri-tail compound, predicting a dramatically increased hydrophobic volume that can destabilize LNP architecture and alter biodistribution . Conversely, C13-112-tri-tail, while possessing three C13 tails, incorporates a PEG2 linker that raises its predicted pKa to 14.42, rendering it permanently cationic at physiological pH rather than ionizable, thereby abrogating the pH-dependent endosomal escape mechanism essential for efficient nucleic acid delivery . These property shifts are not incremental; they represent categorical changes in LNP behavior, making empirical re-optimization of formulation parameters mandatory for any analog substitution .

C13-113-tri-tail: Quantitative Differentiation from Structural Analogs and Class Benchmarks


Apparent pKa of 6.44 Enables pH-Responsive Endosomal Escape Compared to Permanently Cationic C13-112-tri-tail (pKa 14.42)

C13-113-tri-tail exhibits an experimentally determined apparent pKa of 6.44, positioning it within the optimal range (6.0–6.8) for ionizable lipids intended for LNP-mediated nucleic acid delivery . This pKa ensures the lipid remains predominantly neutral at physiological pH (7.4), minimizing off-target interactions and systemic toxicity, while undergoing protonation in the acidic endosomal compartment (pH 5.0–6.5) to facilitate membrane disruption and cargo release . In stark contrast, the tri-tail analog C13-112-tri-tail, which incorporates a PEG2 linker, has a predicted pKa of 14.42 . This value is incompatible with pH-responsive behavior; the compound is constitutively cationic at physiological pH, leading to increased cytotoxicity and poor endosomal escape efficiency. The 7.98-unit difference in pKa represents a functional incompatibility that precludes analog substitution in any LNP formulation relying on ionizable lipid mechanisms.

Endosomal Escape Ionizable Lipid LNP Formulation

LogP of 14.8 Provides Balanced Hydrophobicity Relative to Highly Lipophilic Tetra-tail Analog (LogP 20.2)

The calculated partition coefficient (LogP) for C13-113-tri-tail is 14.8 . This value reflects a hydrophobicity profile sufficient for stable LNP bilayer integration and hydrophobic cargo interaction, yet moderate enough to avoid excessive membrane perturbation or aggregation. The direct structural analog C13-113-tetra-tail, which bears four C13 alkyl chains instead of three, exhibits a significantly elevated LogP of 20.2 . The 5.4-unit increase (approximately 36% higher) corresponds to a more than 250,000-fold difference in theoretical octanol-water partitioning, a change that profoundly alters LNP physicochemical properties. Elevated LogP in the tetra-tail variant correlates with increased bilayer rigidity, reduced nucleic acid encapsulation efficiency in certain formulation contexts, and shifted in vivo biodistribution toward greater hepatic accumulation—characteristics that may be desirable for liver-targeted therapies but detrimental for extrahepatic or systemic applications [1].

Lipophilicity LNP Stability Biodistribution

Molecular Weight (712.23 Da) and Rotatable Bond Count (42) Distinguish Tri-tail from Tetra-tail (910.57 Da; 54 Rotatable Bonds)

C13-113-tri-tail possesses a molecular weight of 712.23 g/mol and 42 rotatable bonds, reflecting its three C13 alkyl tail architecture . The four-tailed analog, C13-113-tetra-tail, has a molecular weight of 910.57 g/mol (28% larger) and 54 rotatable bonds (29% more) . These structural differences directly impact LNP formulation: the higher molecular weight of the tetra-tail compound increases the mass fraction of lipid required for a given molar ratio, which can alter the overall LNP composition and payload capacity per particle. The increased rotatable bond count in the tetra-tail variant confers greater conformational flexibility to the hydrophobic domain, potentially affecting membrane packing density, fusion kinetics, and the thermodynamic stability of the LNP core. These parameters are not interchangeable; they represent distinct material properties that dictate the formulation space and ultimately the functional performance of the resulting LNPs .

LNP Payload Capacity Membrane Fluidity Formulation Optimization

Tertiary Amine Linker Confers Distinct pKa and Ionization Kinetics Compared to PEG2 Linker in C13-112-tri-tail

C13-113-tri-tail employs a tertiary amine linker that connects the polar head group to the three C13 hydrophobic tails [1]. This tertiary amine is responsible for the compound's characteristic pKa of 6.44 and its pH-responsive ionization profile . In contrast, C13-112-tri-tail replaces the tertiary amine with a PEG2 (diethylene glycol) linker . The PEG2 linker fundamentally alters the compound's ionization behavior: the absence of a titratable amine in the linker region shifts the predicted pKa to 14.42, rendering the molecule permanently cationic at physiological pH . Furthermore, the PEG2 moiety introduces additional hydrogen bond acceptors (7 total vs 6 in the tri-tail) and increases molecular weight to 743.24 g/mol . The presence of the PEG chain also modifies the compound's solubility profile, increasing aqueous dispersibility but potentially compromising the tight pH-responsive conformational change required for efficient endosomal membrane disruption. This linker-level distinction is not cosmetic; it defines the fundamental mechanism by which the lipid interacts with nucleic acids and cellular membranes.

Linker Chemistry Ionization Behavior LNP Design

Vendor-Specified Purity ≥98% and Formulation-Ready Physical Form Supports Reproducible LNP Assembly

C13-113-tri-tail is supplied with a certified purity of ≥98% as determined by standard analytical methods (typically HPLC or NMR), and is characterized as a solid at room temperature suitable for precise gravimetric dispensing [1]. This purity specification exceeds the commonly cited 95% purity benchmark for many research-grade lipidoids . In the context of LNP formulation, where lipid ratios are critical determinants of particle size, polydispersity, encapsulation efficiency, and in vivo performance, even modest impurities can introduce significant batch-to-batch variability. The solid physical form at ambient temperature reduces solvent retention and oxidative degradation compared to oils, facilitating accurate formulation without the need for pre-formulation purification steps. While C13-113-tetra-tail is also available at ≥98% purity, its higher molecular weight and different physical handling characteristics necessitate distinct formulation workflows .

Quality Control Reproducibility LNP Manufacturing

Structural Specificity for Anionic Substrate Delivery: siRNA, mRNA, and CRISPR-Cas9 Compatibility

C13-113-tri-tail is explicitly validated for formulation into LNPs designed to deliver anionic substrates including siRNA (for sequence-specific gene silencing), Cas9 mRNA (for CRISPR-based genome editing), and cytotoxic proteins . While C13-113-tetra-tail is also promoted for siRNA and Cas9 mRNA delivery [1], the tri-tail architecture may offer advantages for certain cargo types or administration routes due to its lower LogP and reduced hydrophobic volume . Specifically, the more moderate lipophilicity of the tri-tail compound could favor extrahepatic delivery or reduced liver accumulation compared to the highly lipophilic tetra-tail variant, although direct comparative in vivo biodistribution data are not yet available in the public domain. The absence of a PEG linker in C13-113-tri-tail distinguishes it from C13-112-tri-tail, which incorporates a PEG2 linker that may impart stealth properties but at the cost of impaired endosomal escape efficiency due to its high pKa .

Gene Silencing mRNA Therapeutics CRISPR Delivery

Optimal Deployment Scenarios for C13-113-tri-tail in LNP-Based Nucleic Acid Delivery


siRNA-Mediated Gene Silencing in Vitro and In Vivo

C13-113-tri-tail is formulated into LNPs to deliver siRNA for sequence-specific gene knockdown. Its pKa of 6.44 ensures efficient endosomal escape, while its LogP of 14.8 provides sufficient membrane integration without excessive toxicity . This compound is suitable for both cell culture transfection studies and preclinical in vivo silencing experiments where moderate hepatic and extrahepatic delivery is desired .

CRISPR-Cas9 Genome Editing via Cas9 mRNA Delivery

The tri-tail lipid is validated for encapsulating Cas9 mRNA, enabling transient expression of the Cas9 nuclease for CRISPR-based genome editing . The tertiary amine linker and three-tail architecture support stable LNP formation and efficient intracellular delivery of the large Cas9 mRNA cargo, with a physicochemical profile that balances stability and release kinetics .

Comparative Formulation Screening for Ionizable Lipid Optimization

C13-113-tri-tail serves as a critical comparator in systematic screens aimed at optimizing ionizable lipid libraries. Its intermediate LogP (14.8) and optimal pKa (6.44) provide a benchmark against which novel lipidoids can be assessed for improved biodistribution, reduced toxicity, or enhanced endosomal escape . Procurement of this compound is essential for establishing structure-activity relationships across the C13-113 lipidoid series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for C13-113-tri-tail

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.